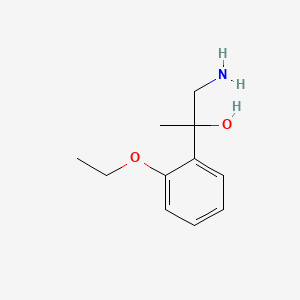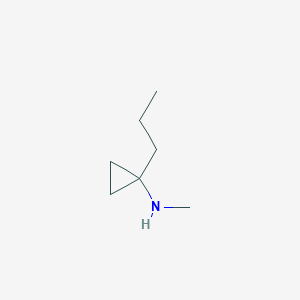
N-methyl-1-propylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-propylcyclopropan-1-amine is a compound belonging to the class of amines, characterized by the presence of a nitrogen atom bonded to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1-propylcyclopropan-1-amine can be synthesized through nucleophilic substitution reactions involving haloalkanes and amines. One common method involves the reaction of a haloalkane with methylamine under controlled conditions to form the desired amine . The reaction typically requires a large excess of ammonia or methylamine to ensure the formation of the primary amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-propylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quaternary ammonium compounds and amine oxides.
Reduction: Various amine derivatives.
Substitution: Substituted amines with different functional groups.
Scientific Research Applications
N-methyl-1-propylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-methyl-1-propylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to interact with specific molecular pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring structure.
1-aminocyclopropane-1-carboxylic acid: A non-protein amino acid involved in ethylene biosynthesis in plants.
Methyl 1-aminocyclopropanecarboxylate: An ethylene agonist used in plant growth regulation.
Uniqueness
N-methyl-1-propylcyclopropan-1-amine is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N-methyl-1-propylcyclopropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-3-4-7(8-2)5-6-7/h8H,3-6H2,1-2H3 |
InChI Key |
LWCOWKVBYRHYCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
![6-Piperazin-1-ylimidazo[1,2-a]pyridine](/img/structure/B13582378.png)


![3-[(Tert-butoxy)methyl]azetidine](/img/structure/B13582392.png)
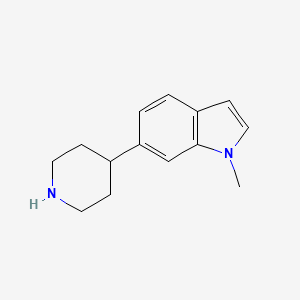

![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B13582428.png)
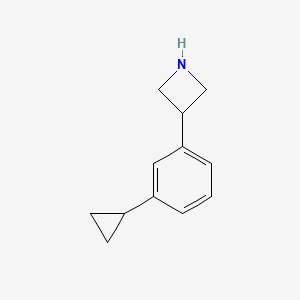
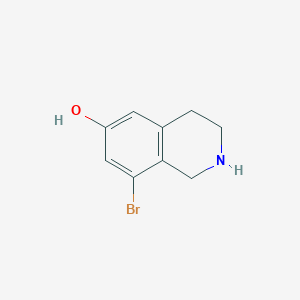
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)

![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)
